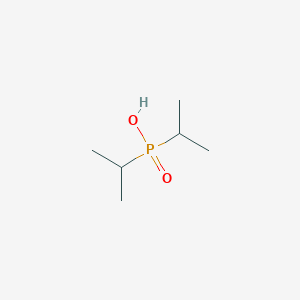

Diisopropylphosphinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15O2P |

|---|---|

Molecular Weight |

150.16 g/mol |

IUPAC Name |

di(propan-2-yl)phosphinic acid |

InChI |

InChI=1S/C6H15O2P/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H,7,8) |

InChI Key |

UHHOEOSKGDFVPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(C(C)C)O |

Origin of Product |

United States |

Coordination Chemistry of Diisopropylphosphinic Acid

Ligand Design Principles with Diisopropylphosphinic Acid

The utility of diisopropylphosphinic acid in coordination chemistry stems from a combination of steric and electronic factors, as well as its ability to form stable chelate rings with metal centers. wikipedia.orgnumberanalytics.comopenmedscience.com These principles are fundamental to understanding the formation and properties of its coordination compounds.

Steric and Electronic Influences on Ligand Properties

From an electronic standpoint, the phosphinic acid group (-P(O)OH) is a key feature. The oxygen atoms of the phosphoryl (P=O) and hydroxyl (-OH) groups are effective electron-pair donors, making them Lewis bases capable of coordinating to metal ions, which act as Lewis acids. utexas.edulibretexts.org The electronegativity of the substituents on the phosphorus atom can influence the electron-donating ability of the oxygen atoms. umb.edu In diisopropylphosphinic acid, the electron-donating nature of the isopropyl groups enhances the electron density on the oxygen atoms, thereby strengthening their coordination to metal centers.

Chelation Effects in Diisopropylphosphinic Acid Coordination

Diisopropylphosphinic acid can act as a bidentate ligand, coordinating to a metal ion through both the phosphoryl oxygen and the deprotonated hydroxyl oxygen. This mode of coordination results in the formation of a stable four-membered chelate ring (M-O-P-O). wikipedia.orglibretexts.org The formation of such chelate rings is entropically favored, a phenomenon known as the chelate effect. openmedscience.comlibretexts.org This effect leads to the formation of thermodynamically more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org The stability of these chelate complexes is a crucial factor in their formation and isolation. numberanalytics.com

Synthesis and Structural Elucidation of Diisopropylphosphinic Acid Coordination Compounds

The reaction of diisopropylphosphinic acid with various metal salts under different conditions leads to a rich variety of coordination compounds, including mononuclear, polynuclear, and heterometallic species.

Mononuclear Complexes

Mononuclear complexes contain a single metal center coordinated by one or more diisopropylphosphinic acid ligands. ucoz.comdalalinstitute.com The synthesis of these complexes typically involves the reaction of a metal salt with the phosphinic acid in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can influence the final product. For instance, the reaction of a metal(II) salt with two equivalents of diisopropylphosphinic acid can lead to the formation of a neutral complex of the type [M{[(CH₃)₂CH]₂PO₂}₂]. In such complexes, the metal ion is typically chelated by the two oxygen atoms of each deprotonated diisopropylphosphinate ligand. researchgate.net

The structures of these mononuclear complexes are often determined by single-crystal X-ray diffraction. Depending on the metal ion and the presence of other co-ligands, various geometries such as tetrahedral, square planar, and octahedral can be observed. libretexts.org

Table 1: Examples of Mononuclear Complexes with Phosphinate-Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | Dithioimidodiphosphinato | Tetrahedral | researchgate.net |

| Co(II) | Dithioimidodiphosphinato | Tetrahedral | researchgate.net |

| Zn(II) | N-thiophosphorylated thiourea | Tetrahedral | researchgate.net |

Polynuclear and Oligomeric Coordination Structures

Diisopropylphosphinic acid and its derivatives have a strong propensity to form polynuclear and oligomeric structures. In these compounds, the phosphinate ligand acts as a bridging ligand, connecting two or more metal centers. researchgate.netmdpi.com This bridging can occur in several ways. A common mode is the µ₂-bridging fashion, where the two oxygen atoms of the phosphinate group bridge two different metal ions. This can lead to the formation of dimers, trimers, or even one-dimensional, two-dimensional, or three-dimensional coordination polymers. mdpi.com

The synthesis of these extended structures often depends on the reaction conditions and the nature of the metal ion. For example, lanthanide ions, with their higher coordination numbers and preference for oxygen donor ligands, readily form coordination polymers with phosphinic acids. nih.govrsc.orgnih.gov

Heterometallic Systems Incorporating Diisopropylphosphinic Acid

The versatile coordinating ability of diisopropylphosphinic acid also allows for the construction of heterometallic complexes, which contain two or more different metal ions within the same molecular entity. nih.govfrontiersin.org The synthesis of such systems can be achieved through a stepwise approach, where a pre-formed mononuclear complex of one metal is used as a "metallo-ligand" to coordinate to a second, different metal ion. researchgate.net Alternatively, a one-pot reaction involving two different metal salts and the phosphinic acid can sometimes lead to the self-assembly of heterometallic structures. rsc.orgchemrxiv.org

These heterometallic systems are of great interest due to their potential for novel magnetic, catalytic, and luminescent properties arising from the synergistic interactions between the different metal centers. The phosphinate ligand plays a crucial role in mediating these interactions by providing a well-defined bridging pathway between the metals.

Metal-Ligand Bonding and Coordination Modes

The interaction between the diisopropylphosphinate anion, [(i-Pr)₂PO₂]⁻, and metal centers is a cornerstone of its coordination chemistry. The phosphoryl group (P=O) and the deprotonated hydroxyl group (P-O⁻) provide a versatile binding site for a wide range of metal ions. The nature of the metal-ligand bond and the resulting coordination modes are dictated by several factors, including the electronic properties of the metal ion, the steric bulk of the isopropyl groups, and the reaction conditions. The bidentate nature of the phosphinate group allows it to form stable chelate rings or act as a bridge between multiple metal centers, leading to the formation of mononuclear, dinuclear, or polymeric structures.

Spectroscopic techniques are invaluable tools for elucidating the coordination environment in metal-diisopropylphosphinate complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for probing the metal-ligand interactions in both solid and solution states.

Infrared (IR) Spectroscopy: The vibrational frequencies of the phosphinate group are sensitive to coordination. ksu.edu.sa When diisopropylphosphinic acid binds to a metal ion, the stretching frequencies of the P=O and P-O groups change, providing direct evidence of complex formation. ksu.edu.samgcub.ac.in In the free acid, the P=O stretching vibration (ν(P=O)) and P-OH vibrations are distinct. Upon deprotonation and coordination, these are replaced by symmetric (νs(PO₂)) and asymmetric (νas(PO₂)) stretching vibrations of the PO₂⁻ group. The positions of these bands can indicate the coordination mode. mgcub.ac.inumb.edu A larger separation between νas(PO₂) and νs(PO₂) is often indicative of a monodentate or asymmetric bridging mode, while a smaller separation suggests a bidentate chelating or symmetric bridging mode. The coordination to a metal center typically shifts the absorption frequency of the ligand. ksu.edu.sa

Interactive Table: Illustrative IR Frequencies for Diisopropylphosphinate Coordination This table presents typical frequency ranges observed for phosphinate ligands upon coordination. Specific values for diisopropylphosphinate may vary.

| Vibrational Mode | Free Ligand (Acid Form) ν (cm⁻¹) | Coordinated Ligand ν (cm⁻¹) | Implication of Shift |

| P=O Stretch | ~1150 - 1250 | N/A (group is deprotonated) | Disappearance indicates deprotonation and coordination. |

| PO₂ Asymmetric Stretch | N/A | ~1100 - 1200 | Position and separation from symmetric stretch indicate coordination mode. mgcub.ac.in |

| PO₂ Symmetric Stretch | N/A | ~1000 - 1080 | Shift upon coordination reflects the strength of the M-O bond. |

| C-H Bending/Stretching | ~2800-3000, ~1300-1400 | Minimal Change | Isopropyl group vibrations are less affected by coordination. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P and ¹H NMR spectroscopy provide detailed information about the structure and dynamics of diisopropylphosphinate complexes in solution. muni.cz

³¹P NMR: The phosphorus-31 nucleus is an excellent probe. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment. Upon coordination to a diamagnetic metal center, a significant downfield or upfield shift is typically observed compared to the free ligand. For paramagnetic metal complexes, such as those with many lanthanide ions, the interaction between the unpaired electrons of the metal and the phosphorus nucleus can lead to very large shifts (contact and pseudocontact shifts) and significant line broadening, which can provide information about the geometry of the complex. ucl.ac.uktamu.edu

¹H NMR: The proton NMR spectrum can confirm the presence of the isopropyl groups. hmdb.ca While the shifts of the protons on the ligand are less dramatically affected than the ³¹P nucleus, changes in the chemical shifts and coupling constants upon complexation can provide supplementary structural information. rsc.org

Lanthanide ions, known for their high and variable coordination numbers, form a range of interesting structures with phosphinate ligands. mdpi.commdpi.com In these complexes, the diisopropylphosphinate ligand can act as:

Bidentate Chelating: Both oxygen atoms of a single phosphinate ligand bind to the same metal center, forming a four-membered chelate ring.

Bidentate Bridging: The two oxygen atoms of the phosphinate ligand bridge two different metal centers. This is a very common mode and can lead to the formation of dimers, chains, or higher-dimensional networks. nih.gov

The coordination environment around the metal is often completed by other ligands, typically solvent molecules like water. nih.govrsc.org The specific geometry adopted (e.g., octahedral, tetrahedral, square antiprismatic) depends on the size of the metal ion, its electronic configuration, and the steric demands of all ligands in the coordination sphere. nih.govnih.gov

Interactive Table: Representative Crystallographic Data for Metal-Phosphinate Complexes This table provides illustrative data based on known metal-phosphinate structures. Bond lengths and angles are typical and serve as examples.

| Complex Type | Metal Ion | Coordination Number | Geometry | P-O Bond Length (Å) | O-M-O Angle (°) | Coordination Mode |

| Lanthanide Dimer | Eu(III) | 9 | Capped Square Antiprism | 1.50 - 1.53 | ~55-60 (chelate) | Bidentate Chelating & Bridging |

| Transition Metal Chain | Cu(II) | 4 | Distorted Tetrahedral | 1.51 - 1.54 | N/A | Bidentate Bridging |

| Lanthanide Polymer | Yb(III) | 8 | Dodecahedral | 1.50 - 1.52 | N/A | Bidentate Bridging |

Stability and Reactivity of Diisopropylphosphinic Acid Coordination Complexes

The utility of diisopropylphosphinic acid as a ligand is heavily dependent on the stability and reactivity of the complexes it forms. Key aspects include the robustness of the metal-phosphinate bond towards hydrolysis and the dynamics of ligand exchange processes.

The hydrolytic stability of the bond between a metal and the diisopropylphosphinate ligand is a crucial property, particularly for applications in aqueous environments. Generally, metal-phosphinate bonds exhibit significant hydrolytic stability compared to analogous metal-carboxylate bonds. nih.govmdpi.com This enhanced stability is attributed to the stronger bond formed between the "harder" phosphinate oxygen donors and hard metal ions like Zr⁴⁺, Al³⁺, and lanthanides, in accordance with Hard-Soft Acid-Base (HSAB) theory. nih.govdalalinstitute.com

However, the stability is not absolute and can be influenced by several factors:

pH: The metal-phosphinate bond is susceptible to cleavage under aggressive acidic or basic conditions. nih.govwikipedia.org In acidic solutions, protonation of the coordinated oxygen can weaken the M-O bond, leading to ligand dissociation. nih.gov The rate of hydrolysis is often optimal at a specific acid concentration. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally accelerates the rate of hydrolysis. nih.gov

Systematic studies on metal-phosphonate frameworks have shown that aqueous acidity has a more significant effect on the leaching of components than temperature does. nih.gov Although phosphinates share this sensitivity, their single P-C bond makes them structurally distinct from phosphonates, which can influence degradation pathways. The robustness of the metal-phosphinate linkage is a key advantage in the design of stable metal-organic frameworks and other coordination polymers. nih.govmdpi.com

Ligand exchange reactions involve the substitution of one ligand in a coordination sphere for another and are fundamental to understanding the reactivity of metal complexes. libretexts.orgchemguide.co.uk For diisopropylphosphinate complexes, these reactions can be described by the general equilibrium:

[M(O₂P(i-Pr)₂)ₓ] + yL' ⇌ [M(O₂P(i-Pr)₂)ₓ₋ₙ(L')y] + n(O₂P(i-Pr)₂)

where L' is an incoming ligand. The kinetics and thermodynamics of these exchanges span a vast range. libretexts.org

Key factors influencing ligand exchange dynamics include:

Nature of the Incoming Ligand (L'): A ligand that forms a more thermodynamically stable complex with the metal ion will drive the equilibrium to the right. crunchchemistry.co.uk

Concentration: High concentrations of the incoming ligand can shift the equilibrium in favor of the product, following Le Chatelier's Principle. chemguide.co.uk

Mechanism: Ligand exchange can proceed through various mechanisms, such as dissociative (D), associative (A), or interchange (I) pathways. The specific mechanism is influenced by the metal ion, its coordination geometry, and steric factors. unige.ch For some reactions, an associative mechanism involving the formation of a ternary complex as an intermediate has been observed. unige.ch

Lability of the Complex: Transition metal complexes are often classified as either labile (fast ligand exchange, half-life ≤ 1 minute) or inert (slow ligand exchange). libretexts.org The lability of a diisopropylphosphinate complex will depend heavily on the d-electron configuration and nature of the central metal ion.

Studying the kinetics of these reactions, often through spectroscopic methods like stopped-flow UV-Vis or NMR, provides insight into the reaction mechanisms and the relative stability of the complexes involved. nih.govnih.gov

In-Depth Scientific Review of Diisopropylphosphinic Acid in Metal Extraction Remains Limited

A comprehensive review of scientific literature and patent databases reveals a significant scarcity of detailed research focused specifically on the application of diisopropylphosphinic acid in the fields of metal separation and extraction sciences. While the broader class of organophosphorus acids, particularly phosphinic acids, are well-established reagents in hydrometallurgy, data on the diisopropyl derivative is notably absent from detailed studies concerning extraction mechanisms, stoichiometry, and performance in various separation schemes.

Organophosphorus compounds such as di-(2-ethylhexyl)phosphoric acid (D2EHPA) and commercially available phosphinic acids like Cyanex® 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) are extensively documented. Research on these analogues provides the foundational principles for how phosphinic acids generally operate in solvent extraction. These principles include cation exchange mechanisms, the critical influence of aqueous phase pH on extraction efficiency, and the formation of specific metal-extractant complexes. However, direct, empirical data for diisopropylphosphinic acid is not available in the public domain to populate a detailed analysis as requested.

The available literature mentions diisopropylphosphinic acid primarily in two contexts: as part of extensive lists of potential, but unexemplified, reagents in patents for rare earth element separation google.com and within organic chemistry literature detailing its synthesis dss.go.th. For instance, a 1972 article in The Journal of Organic Chemistry describes a method for synthesizing diisopropylphosphinic acid from diisopropylphosphine (B1583860) oxide, but provides no information on its application in metal extraction dss.go.th. Other documents cite the compound in contexts unrelated to metallurgy, such as in the production of polyesters and other resin compositions google.comscribd.comgoogle.comgoogle.com.

Due to this lack of specific research data, it is not possible to construct a detailed and scientifically accurate article on the applications of diisopropylphosphinic acid in metal separation that adheres to the requested outline covering:

Fundamental principles of extraction and stoichiometry.

The influence of pH and counter-ions.

Specific applications in lanthanide, actinide, and transition metal separations.

Its use in recovering metals from industrial waste.

Further research and publication in the scientific community would be required to provide the specific findings necessary to build such a detailed report.

Applications of Diisopropylphosphinic Acid in Metal Separation and Extraction Sciences

Process Design and Optimization in Hydrometallurgy

The successful implementation of a phosphinic acid extractant like diisopropylphosphinic acid in a hydrometallurgical circuit hinges on meticulous process design and optimization. This involves creating a flowsheet that not only achieves the desired separation and purity of the target metal but also ensures economic viability and operational stability. The design process integrates data from bench-scale and pilot-plant testing to define key operational parameters for the full-scale plant. saimm.co.za

Solvent extraction processes in hydrometallurgy are rarely accomplished in a single equilibrium stage. mdpi.com Due to the complex chemistries and the often small separation factors between chemically similar metals (e.g., cobalt and nickel), multi-stage, counter-current extraction circuits are the industry standard. mdpi.comsibran.ru This configuration maximizes extraction efficiency and product purity. mdpi.com

Flowsheet Development: A typical flowsheet for metal separation using a phosphinic acid extractant consists of three primary sections: extraction, scrubbing, and stripping. researchgate.net

Extraction: The aqueous feed solution containing the target metal ions is contacted with the organic phase (diisopropylphosphinic acid dissolved in a suitable diluent like kerosene). The metal of interest is selectively transferred to the organic phase. This section typically involves several counter-current stages to achieve high recovery. 911metallurgist.com The extraction is a pH-dependent, cation exchange reaction where protons from the phosphinic acid are exchanged for metal ions. saimm.co.za

Scrubbing: The loaded organic phase from the extraction circuit often contains small amounts of co-extracted impurities. To enhance the purity of the final product, this "loaded organic" is "scrubbed" by contacting it with a fresh aqueous solution. journalssystem.com This solution is often a portion of the final, purified product stream, which helps to displace the less strongly extracted impurities from the organic phase back into the aqueous phase. scielo.org.za

Stripping: The scrubbed, loaded organic phase is then contacted with a stripping agent, typically a mineral acid solution (e.g., sulfuric acid), which reverses the extraction reaction. 911metallurgist.com The target metal is transferred back to a new aqueous phase, now in a concentrated and purified form, known as the "strip liquor." This solution is then sent for final metal recovery, often by electrowinning. 911metallurgist.com

The design of these circuits is often visualized and optimized using McCabe-Thiele diagrams, which graphically determine the number of theoretical stages required to achieve a desired separation based on the system's extraction isotherm. mdpi.com

Illustrative Parameters for Flowsheet Design: The table below outlines the typical parameters that are investigated during the development of a solvent extraction flowsheet for a phosphinic acid. The values are illustrative and would need to be determined experimentally for diisopropylphosphinic acid.

| Parameter | Extraction Section | Scrubbing Section | Stripping Section | Purpose |

| Extractant Conc. | 0.2 - 0.5 M | - | - | To provide sufficient capacity for metal loading. journalssystem.com |

| Aqueous Feed pH | 4.0 - 6.0 | - | - | Critical for selective extraction of Co over Ni. scispace.com |

| Phase Ratio (O/A) | 1:1 to 2:1 | 5:1 to 20:1 | 1:2 to 2:1 | To optimize loading, scrubbing efficiency, and metal concentration in the strip liquor. journalssystem.comscispace.com |

| Number of Stages | 2 - 4 | 1 - 2 | 1 - 3 | Determined by McCabe-Thiele analysis to achieve target recovery and purity. mdpi.comjournalssystem.com |

| Scrub Solution | - | e.g., CoSO₄ solution | - | To remove co-extracted Ni from the loaded organic. journalssystem.com |

| Strip Solution | - | - | e.g., 0.05 M H₂SO₄ | To recover the extracted metal from the organic phase. journalssystem.com |

This table is illustrative of the design process for phosphinic acid extractants. Data is based on studies with analogous compounds like Cyanex 272.

The stripping and regeneration steps are crucial for the economic feasibility of a solvent extraction circuit, as they allow for the recovery of the valuable metal and the recycling of the organic extractant.

Stripping Strategies: The stripping of metal ions from a loaded phosphinic acid is essentially the reverse of the extraction process and is driven by a high concentration of acid in the stripping solution. 911metallurgist.com

Acid Stripping: The most common method involves using a mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The high concentration of H⁺ ions shifts the equilibrium, causing the metal ions to be released from the organic phase into the aqueous strip solution. journalssystem.com The concentration of the acid is a key parameter; it must be strong enough to achieve efficient stripping but not so high as to cause degradation of the extractant or introduce impurities. Studies on related compounds show that complete stripping of cobalt can be achieved with dilute H₂SO₄ solutions (e.g., 0.05 M). journalssystem.com

Galvanic Stripping: In some specific cases, particularly for removing impurities like iron(III), galvanic stripping can be employed. This method uses a more reactive solid metal to reduce the extracted metal ion to a more easily strippable state, often at ambient temperature and pressure. k-state.edu

Regeneration Strategies: After stripping, the organic phase is considered "regenerated" and is recycled back to the extraction stage. 911metallurgist.com In an ideal circuit, the stripping process itself serves as the regeneration step, returning the phosphinic acid to its protonated, active form.

However, over many cycles, extractants can undergo degradation due to chemical attack (e.g., oxidation) or accumulate impurities that are not removed by conventional stripping. avestia.com This leads to a loss of extraction efficiency. avestia.com In such cases, a separate regeneration or solvent cleaning step may be necessary. This can involve:

Alkaline Wash: A wash with a solution of sodium hydroxide (B78521) or sodium carbonate can remove certain degradation byproducts, such as monoalkyl phosphinic acids. csu.edu.cn

Adsorbent Treatment: Passing the organic phase through a bed of activated clay or other adsorbents can remove certain surfactants and degradation products, restoring the solvent's performance. avestia.com

Acid Treatment: Stronger acid washes than those used in stripping may be employed to remove highly persistent metal impurities. For instance, high concentrations of phosphoric acid have been proposed for removing iron(III) from organophosphorus extractants. google.com

Illustrative Data for Stripping and Regeneration: The following table presents typical conditions for the stripping of metals from phosphinic acid extractants, based on available literature for analogous compounds.

| Process | Parameter | Typical Value/Agent | Objective |

| Stripping | Stripping Agent | H₂SO₄, HCl | Recover metal from loaded organic. journalssystem.com |

| Agent Concentration | 0.05 M - 2.0 M | To provide sufficient H⁺ to drive the reaction. | |

| Temperature | Ambient (25-40 °C) | Higher temperatures are generally not required. | |

| Stripping Efficiency | >99% | To ensure maximum metal recovery. scispace.com | |

| Regeneration | Method | Acid Stripping | Primary method to return extractant to H⁺ form. 911metallurgist.com |

| Method | Alkaline Wash (e.g., NaOH) | To remove acidic degradation byproducts. csu.edu.cn | |

| Method | Adsorbent (e.g., Activated Clay) | To remove surfactants and other degradation products. avestia.com |

This table is illustrative of stripping and regeneration strategies for phosphinic acids. Specific conditions for diisopropylphosphinic acid would require experimental validation.

Advanced Spectroscopic and Analytical Characterization of Diisopropylphosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diisopropylphosphinic Acid and its Complexes

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, offering detailed information at the atomic level. The presence of multiple NMR-active nuclei, including ³¹P, ¹H, and ¹³C, allows for a thorough investigation of diisopropylphosphinic acid's structure and its interactions in complexes.

Phosphorus-31 NMR (³¹P NMR) is a highly effective and direct method for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus huji.ac.il. It provides sharp signals over a wide chemical shift range, which minimizes the risk of signal overlap and allows for clear identification of different phosphorus environments huji.ac.il.

For diisopropylphosphinic acid, a phosphinic acid derivative with two P-C bonds and one P=O bond (C₂P(=O)OH), the ³¹P chemical shift is expected to appear in a characteristic region of the spectrum. The chemical shift range for similar C₂P(=O)OR compounds is typically between 0 and 60 ppm, and for C₃P=O compounds, it is between 20 and 60 ppm science-and-fun.de. Therefore, the ³¹P NMR spectrum of diisopropylphosphinic acid is anticipated to show a single resonance in this downfield region relative to the standard 85% H₃PO₄. This distinct signal confirms the presence of the phosphinic acid moiety and can be used to assess purity.

In the context of its complexes, ³¹P NMR is invaluable for studying coordination chemistry. When diisopropylphosphinic acid coordinates to a metal center, particularly a paramagnetic one like a lanthanide ion, significant changes in the ³¹P NMR spectrum are observed nih.gov. Coordination can induce large paramagnetic shifts, moving the resonance far outside its normal range. Furthermore, interaction with paramagnetic metals often leads to substantial broadening of the ³¹P signal nih.gov. By monitoring these changes in chemical shift and line width, ³¹P NMR can be used to investigate the formation of complexes, determine ligand exchange kinetics, and probe the electronic structure at the metal center wsu.edu.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies provide complementary structural information by probing the hydrogen and carbon framework of the molecule. For diisopropylphosphinic acid, [(CH₃)₂CH]₂P(O)OH, the spectra are characterized by specific signals and coupling patterns that are essential for confirming its structure magritek.comuobasrah.edu.iq.

The ¹H NMR spectrum is expected to exhibit three distinct signals:

A signal for the acidic proton of the P-OH group, which may be broad and its chemical shift highly dependent on solvent and concentration.

A multiplet for the two equivalent methine protons (-CH), split by the adjacent methyl protons and the phosphorus nucleus.

A doublet of doublets for the twelve equivalent methyl protons (-CH₃), split by the adjacent methine proton and, through a three-bond coupling (³JPH), by the phosphorus nucleus huji.ac.il.

The ¹³C NMR spectrum, typically acquired with proton decoupling, is expected to show two signals for the isopropyl groups:

A signal for the methine carbons (-CH).

A signal for the methyl carbons (-CH₃).

Both carbon signals will appear as doublets due to coupling with the phosphorus nucleus (¹JPC for the methine carbon and ²JPC for the methyl carbons) magritek.com. The magnitudes of these P-H and P-C coupling constants are conformationally dependent and provide critical information for analyzing the molecule's preferred three-dimensional structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals and to establish connectivity within the molecule magritek.com. For instance, HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range correlations (2-3 bonds), which can be used to confirm the attachment of the isopropyl groups to the phosphorus atom. These techniques are also crucial in studying the conformational changes that occur upon complexation with metal ions nih.gov.

Table 1: Expected NMR Spectroscopic Data for Diisopropylphosphinic Acid This table presents predicted data based on typical values for similar functional groups and structures.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ³¹P | P=O | 20 – 60 | Singlet (¹H decoupled) | N/A |

| ¹H | P-OH | Variable (e.g., 10-12) | Broad Singlet | N/A |

| -CH | 1.8 – 2.5 | Multiplet | ³JHH, ²JPH | |

| -CH₃ | 1.0 – 1.3 | Doublet of Doublets | ³JHH, ³JPH | |

| ¹³C | -CH | 30 – 40 | Doublet | ¹JPC |

| -CH₃ | 15 – 20 | Doublet | ²JPC |

Vibrational Spectroscopy (Infrared, Raman) for Structural Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. They provide a molecular "fingerprint" and are particularly sensitive to the presence of specific functional groups and changes in bonding, such as those occurring during coordination or hydrogen bonding .

The vibrational spectrum of diisopropylphosphinic acid is dominated by bands corresponding to its key functional groups: the phosphoryl group (P=O) and the phosphinic hydroxyl group (P-OH).

Phosphoryl (P=O) Stretching: The P=O stretching vibration (νP=O) is one of the most characteristic and intense bands in the IR spectrum of organophosphorus compounds. For phosphinic acids, this band typically appears in the region of 1150-1250 cm⁻¹. In the Raman spectrum of aqueous phosphoric acid, a related compound, the P=O stretch is observed around 1178 cm⁻¹ researchgate.net. The exact frequency is sensitive to the electronic effects of the substituents on the phosphorus atom.

Phosphinic Hydroxyl (P-OH) Vibrations: The P-OH group gives rise to several distinct vibrations. The O-H stretching vibration (νO-H) appears as a very broad and strong band in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ region, which is characteristic of strongly hydrogen-bonded carboxylic and phosphinic acids chemrxiv.org. The in-plane bending (δO-H) and P-O-(H) stretching (νP-O) vibrations are also important. In phosphoric acid, the symmetric P-(OH)₃ stretch is found around 890 cm⁻¹ researchgate.net. A deformation mode associated with P-O-H has also been detected near 1250 cm⁻¹ researchgate.net.

Table 2: Characteristic Vibrational Frequencies for Diisopropylphosphinic Acid This table presents expected frequency ranges based on data from related phosphinic and phosphoric acids.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch (νO-H) | P-OH (H-bonded) | 2500 – 3300 | Strong, Broad | Weak |

| C-H Stretch (νC-H) | -CH, -CH₃ | 2850 – 3000 | Medium-Strong | Strong |

| P=O Stretch (νP=O) | P=O | 1150 – 1250 | Very Strong | Medium |

| P-O-(H) Stretch (νP-O) | P-OH | 880 – 1050 | Strong | Strong |

| P-C Stretch (νP-C) | P-CH | 650 – 800 | Medium | Medium |

Vibrational spectroscopy is exceptionally sensitive to intermolecular interactions. The frequencies of the P=O and P-OH bands are significantly affected by hydrogen bonding and coordination to metal ions.

In the solid state or in non-polar solvents, phosphinic acids typically exist as hydrogen-bonded dimers. This strong hydrogen bonding leads to a significant broadening and red-shifting (lowering of frequency) of the νO-H band and a noticeable red-shift of the νP=O band compared to the free monomer chemrxiv.orgresearchgate.net. The phosphoryl oxygen acts as the hydrogen bond acceptor.

When diisopropylphosphinic acid acts as a ligand to coordinate with a metal ion, the P=O oxygen is typically the coordinating atom. This coordination weakens the P=O double bond, resulting in a pronounced red-shift of the νP=O band in the IR and Raman spectra mdpi.com. The magnitude of this shift can provide information about the strength of the metal-ligand bond. The study of carboxylic acid complexes has shown that the C=O stretching frequency is a sensitive marker for the number of hydrogen bonds or coordination interactions, a principle that is directly applicable to the P=O group of phosphinic acids nih.gov. By tracking these spectral shifts, vibrational spectroscopy serves as a powerful tool to confirm complex formation and study the nature of the coordination environment.

Mass Spectrometry Techniques for Diisopropylphosphinic Acid Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further fragments the molecular ion, yielding structural information based on the resulting fragmentation patterns rsc.org.

For a relatively small, polar molecule like diisopropylphosphinic acid, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. In ESI, the molecule can be observed as a protonated molecule [M+H]⁺ in positive ion mode or, more commonly for an acid, as a deprotonated molecule [M-H]⁻ in negative ion mode.

The fragmentation of organophosphorus compounds is often predictable and provides key structural clues. In tandem MS experiments (e.g., Collision-Induced Dissociation, CID), the [M-H]⁻ ion of diisopropylphosphinic acid would be expected to undergo fragmentation through several key pathways:

Loss of Neutral Alkene: A common pathway for esters and acids with alkyl groups is the loss of a neutral alkene. For diisopropylphosphinic acid, this would involve the loss of propene (C₃H₆, 42 Da). This could happen sequentially, with the loss of two propene molecules.

Cleavage of P-C Bonds: The phosphorus-carbon bonds can cleave, leading to the loss of an isopropyl radical (•C₃H₇, 43 Da) or a propane molecule (C₃H₈, 44 Da) depending on the rearrangement mechanism.

Loss of Water: The [M-H]⁻ ion could potentially lose a molecule of water (H₂O, 18 Da).

Phosphoryl Group Fragmentation: More energetic collisions could lead to fragmentation around the central phosphorus core.

Studies on the fragmentation of related phosphonate and phosphinic acid derivatives have shown that the loss of alkyl groups and rearrangements involving the phosphoryl oxygen are characteristic processes researchgate.netnih.gov. By analyzing the masses of the fragment ions, the connectivity of the isopropyl groups to the phosphorus atom can be confirmed, and the structure can be distinguished from its isomers. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent and fragment ions, which in turn allows for the calculation of their elemental formulas, providing an additional layer of confirmation for the compound's identity.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. escholarship.org Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula.

For diisopropylphosphinic acid, HRMS analysis would yield a highly accurate mass measurement of its molecular ion. This experimental mass is then compared against the theoretical masses of potential elemental compositions to find the best fit, thereby confirming the molecular formula. The technique is sensitive enough to differentiate between isomers and compounds with very similar nominal masses. escholarship.org In practice, a small amount of the analyte is ionized and introduced into the mass spectrometer, where its exact mass is measured. The high accuracy of this method, often within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: Theoretical Mass Data for Diisopropylphosphinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C6H15O2P |

| Monoisotopic Mass | 150.08096 Da |

| Average Mass | 150.157 Da |

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, particularly using techniques like Electron Ionization (EI), the resulting molecular ion can be unstable and break apart into smaller, charged fragments. youtube.com The pattern of these fragments is predictable and characteristic of the molecule's structure. nih.govlibretexts.orgresearchgate.net

For diisopropylphosphinic acid, the fragmentation would likely involve characteristic losses of its functional groups. Common fragmentation pathways for organophosphorus compounds include:

Alpha-Cleavage: Breakage of the carbon-phosphorus bond or the carbon-carbon bond adjacent to the phosphorus atom. This could lead to the loss of an isopropyl group or smaller alkyl fragments. youtube.com

Rearrangements: Processes like the McLafferty rearrangement can occur if the structure allows, involving the transfer of a hydrogen atom followed by bond cleavage. nih.gov

Loss of Small Neutral Molecules: The elimination of stable neutral molecules, such as water (H₂O) from the phosphinic acid group, is a common pathway. nih.gov

By analyzing the masses of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the arrangement of the isopropyl groups around the central phosphinic acid moiety. Tandem mass spectrometry (MS/MS) techniques can further enhance this analysis by isolating a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions, providing even more detailed structural insights. nih.govnih.govresearchgate.net

Table 2: Potential Mass Spectrometry Fragments of Diisopropylphosphinic Acid

| m/z Value (approx.) | Possible Fragment Identity | Notes |

|---|---|---|

| 150 | [C6H15O2P]+ | Molecular Ion (Parent Ion) |

| 107 | [M - C3H7]+ | Loss of an isopropyl group |

| 89 | [M - C3H7 - H2O]+ | Loss of an isopropyl group and water |

| 65 | [H2PO2]+ | Phosphinic acid core fragment |

| 43 | [C3H7]+ | Isopropyl cation |

X-ray Diffraction Studies of Diisopropylphosphinic Acid Derivatives and Metal Complexes

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comunimi.it It is particularly valuable for studying the structure of diisopropylphosphinic acid derivatives and the coordination complexes it forms with various metals.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Crystallography (SCXRD) provides the definitive, high-resolution three-dimensional structure of a molecule. unimi.itnih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the precise location of every atom within the crystal's unit cell can be determined. mdpi.com

For derivatives of diisopropylphosphinic acid, SCXRD can confirm bond lengths, bond angles, and the conformation of the molecule with very high precision. researchgate.net In the case of metal complexes, this technique reveals the coordination geometry around the metal center, showing how the phosphinate ligand binds to the metal ion (e.g., monodentate, bidentate, bridging). jhu.edu This information is fundamental to understanding the chemical and physical properties of these materials. nih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond determining the structure of a single molecule, SCXRD also reveals how molecules are arranged within the crystal lattice. This "crystal packing" is governed by various non-covalent intermolecular interactions. researchgate.netresearchgate.net For diisopropylphosphinic acid derivatives, hydrogen bonding involving the P-OH group is a primary directional force that dictates the supramolecular assembly. researchgate.net

Analysis of the crystal structure allows for the detailed characterization of these interactions, including:

Hydrogen Bonds: The strong O-H···O hydrogen bonds between phosphinic acid groups are often a dominant feature, leading to the formation of dimers, chains, or more complex networks. researchgate.net

Other Weak Interactions: In derivatives, other interactions like C-H···O or π-π stacking (if aromatic rings are present) can further influence the crystal structure. researchgate.netrsc.org

Understanding these interactions is key to the field of crystal engineering, where the goal is to design materials with specific properties based on their solid-state structure. researchgate.net Powder X-ray diffraction (PXRD) can also be used to analyze crystalline materials, particularly for phase identification and to study polycrystalline samples. mdpi.comspuvvn.edumdpi.com

Advanced Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. researchgate.net For a polar, ionizable compound like diisopropylphosphinic acid, advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

High-Performance Liquid Chromatography (HPLC) is a highly versatile method for analyzing non-volatile compounds. For phosphinic acids, reversed-phase HPLC (RP-HPLC) using C18 columns is a common approach. researcher.life However, due to the high polarity of diisopropylphosphinic acid, retention on standard C18 columns can be poor. To overcome this, several strategies can be used:

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (like Primesep SB or Obelisc N) can provide excellent retention and separation for polar acidic compounds. sielc.comsielc.com

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the analyte, enhancing its retention on a reversed-phase column.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase, offering good retention for very polar compounds. sielc.com

Gas Chromatography (GC) is a powerful technique for volatile compounds. Diisopropylphosphinic acid itself is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is required to convert the polar phosphinic acid group into a less polar, more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.goviaea.org After derivatization, the compound can be readily separated on a suitable GC column (e.g., a CP-FFAP column designed for polar compounds) and quantified, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.netnih.govresearchgate.net

Table 3: Chromatographic Techniques for Phosphinic Acid Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| HPLC | C18, Mixed-Mode (Anion-Exchange/RP) | Acetonitrile/Water with buffer | Not usually required | UV, MS, ELSD |

| GC | CP-FFAP (acid-modified PEG) | Helium, Hydrogen | Required (e.g., methylation, silylation) | FID, MS |

Theoretical and Computational Studies of Diisopropylphosphinic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules, providing insights that are often difficult to obtain through experimental means alone. nih.govrsc.org These computational techniques allow for the detailed examination of electron distribution, molecular orbitals, and related properties that govern a molecule's behavior.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost for investigating the electronic structure of many-body systems. arxiv.org DFT calculations are widely used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. scielo.org.mx For diisopropylphosphinic acid, DFT methods can predict key structural parameters.

The geometry optimization process involves finding the minimum on the potential energy surface of the molecule. conicet.gov.ar This is typically performed using a specific functional (e.g., B3LYP, M06, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) that approximates the distribution of electrons in the molecule. arxiv.orgconicet.gov.armdpi.com The stability of the resulting optimized geometry is confirmed by performing a frequency calculation; the absence of imaginary frequencies indicates that the structure is a true minimum. conicet.gov.ar

Table 1: Predicted Geometrical Parameters for Diisopropylphosphinic Acid from DFT Calculations This table presents hypothetical yet representative data based on typical values for similar organophosphorus compounds as specific experimental or calculated values for diisopropylphosphinic acid were not found in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-C | ~1.82 Å |

| Bond Length | P-OH | ~1.56 Å |

| Bond Angle | O=P-C | ~112° |

| Bond Angle | C-P-C | ~108° |

| Bond Angle | C-P-OH | ~105° |

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. wuxiapptec.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). wuxiapptec.com For diisopropylphosphinic acid, the most negative potential is expected around the phosphoryl oxygen atom due to its high electronegativity, while the most positive region is anticipated around the acidic proton of the hydroxyl group. wuxiapptec.com

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. mdpi.comresearchgate.net These descriptors are calculated using DFT and help in understanding the relationship between molecular structure and chemical reactivity. researchgate.net

Key reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A larger gap implies higher stability and lower reactivity. mdpi.comnih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. researchgate.netmdpi.com

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors This table contains representative values for a generic phosphinic acid, as specific data for diisopropylphosphinic acid was not available in the search results.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | ~ -7.5 | Energy of the highest occupied molecular orbital |

| E_LUMO | - | ~ 1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 9.0 | Indicates high stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 4.5 | High resistance to electron cloud deformation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 3.0 | Moderate ability to attract electrons |

Computational Studies of Reaction Mechanisms (e.g., Synthesis, Hydrolysis)

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp By modeling the reaction pathway, researchers can identify intermediates and transition states, which are often transient and difficult to observe experimentally. sumitomo-chem.co.jpwikipedia.org

Transition State Analysis and Reaction Pathways

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). wikipedia.orgmasterorganicchemistry.com The transition state represents the energy maximum along the reaction coordinate and is a critical point for understanding the reaction mechanism. masterorganicchemistry.comims.ac.jp Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transition states. researchgate.net

For reactions involving diisopropylphosphinic acid, such as its synthesis or hydrolysis, computational studies can map out the entire reaction pathway. researchgate.net This involves identifying all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. smu.edu The connection between a transition state and the corresponding reactants and products is confirmed by Intrinsic Reaction Coordinate (IRC) calculations. smu.edu

Reaction Energetics and Kinetic Predictions

Once the reaction pathway has been mapped, the energetics of the reaction can be determined. msu.edu This involves calculating the relative energies of the reactants, transition states, and products. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate. masterorganicchemistry.comyoutube.com A lower activation energy corresponds to a faster reaction.

Exothermic reactions release energy and have a negative ΔErxn. savemyexams.com

Endothermic reactions absorb energy and have a positive ΔErxn. savemyexams.com

Table 3: Hypothetical Reaction Energetics for the Hydrolysis of a Phosphinic Acid Ester This table presents plausible data for a generic phosphinic acid hydrolysis reaction to illustrate the concepts, as specific values for diisopropylphosphinic acid were not found.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Activation Energy (Ea1) | +15.2 |

| Formation of Intermediate | Reaction Energy (ΔE1) | -5.7 |

| Step 2: Leaving Group Departure | Activation Energy (Ea2) | +12.5 |

| Overall Reaction | Overall Reaction Energy (ΔErxn) | -20.1 (Exothermic) |

Molecular Dynamics Simulations of Diisopropylphosphinic Acid in Various Chemical Environments

While quantum chemical methods are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time in more complex environments, such as in solution. labxing.complos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes. labxing.com

For diisopropylphosphinic acid, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the acid molecule. This includes the analysis of radial distribution functions to understand the average distance and coordination number of solvent molecules around specific atoms of the solute.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the phosphinic acid's hydroxyl group and surrounding solvent molecules or other solutes.

Interactions with other molecules: In a mixture, MD can be used to study the interactions and binding of diisopropylphosphinic acid with other chemical species, which is crucial for understanding its behavior in processes like extraction or as a ligand in a complex. researchgate.netnih.gov

The simulation process typically involves placing the solute molecule in a box of solvent molecules and allowing the system to evolve over time at a specific temperature and pressure. labxing.comwhiterose.ac.uk The analysis of the resulting trajectory provides detailed information on the structure, dynamics, and thermodynamics of the system at the atomic level. plos.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical and computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic properties of diisopropylphosphinic acid. dtic.milnih.gov These computational approaches allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. dtic.milresearchgate.net The process involves optimizing the ground-state geometry of the molecule and then performing frequency calculations to predict infrared (IR) and Raman spectra, or using methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dtic.milresearchgate.net

Calculations are typically performed using specific DFT functionals, such as B3LYP, in conjunction with a basis set like 6-311G or 6-311++G(3df,3pd), which provides a good balance between accuracy and computational cost. dtic.milresearchgate.net The output of these calculations includes vibrational frequencies and their corresponding intensities for IR spectra, as well as chemical shifts for ¹H, ¹³C, and ³¹P NMR spectroscopy. nih.govschrodinger.com

A crucial step in this process is the comparison of the calculated spectra with those obtained experimentally. researchgate.net For vibrational spectra, calculated frequencies are often scaled by an empirical factor (e.g., 0.965) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by DFT. nih.gov A strong correlation between the scaled theoretical frequencies and the experimental absorption bands helps in the definitive assignment of complex spectra. dtic.mil Similarly, calculated NMR chemical shifts are compared against experimental values, often showing excellent linear correlation, which aids in assigning signals to specific nuclei within the molecule. researchgate.netschrodinger.com This synergy between theoretical prediction and experimental measurement is indispensable for the detailed structural elucidation of molecules like diisopropylphosphinic acid. mdpi.comresearchgate.net

Below is a representative comparison of theoretical and experimental spectroscopic data for a phosphinic acid derivative, illustrating the typical level of agreement achieved.

| Parameter | Spectroscopic Technique | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|---|

| P=O Stretch | IR Spectroscopy | 1205 cm⁻¹ | 1190 cm⁻¹ |

| P-OH Stretch | IR Spectroscopy | 955 cm⁻¹ | 940 cm⁻¹ |

| ³¹P Chemical Shift | NMR Spectroscopy | 52.1 ppm | 53.5 ppm |

| ¹H Chemical Shift (P-CH) | NMR Spectroscopy | 2.15 ppm | 2.08 ppm |

Machine Learning Approaches in Phosphinic Acid Chemistry

Machine learning (ML) has emerged as a powerful tool to accelerate discovery and deepen understanding in the field of phosphinic acid chemistry and the broader domain of organophosphorus compounds. arxiv.orgmdpi.com By building predictive models from large datasets, ML techniques can bypass the time and resource-intensive nature of traditional "trial-and-error" experimentation and complex quantum chemical calculations. oup.comacs.org

One significant application is the prediction of reaction outcomes. oup.com Machine learning models, including Support Vector Machines (SVM) and regression models like LASSO, are trained on datasets containing various phosphinic acid catalysts and their corresponding experimental reaction yields. oup.comresearchgate.netmdpi.com The inputs for these models are often molecular descriptors derived from DFT calculations, which quantify the electronic and steric properties of the catalysts. oup.comoup.com These trained models can then predict the yield for new, untested phosphinic acid catalysts, guiding chemists toward the most promising candidates for a specific chemical transformation. oup.comresearchgate.net

Another key area is the de novo design of novel organophosphorus molecules with desired properties. arxiv.org Frameworks using Recurrent Neural Networks (RNNs) can learn the patterns of chemical structures from existing databases to generate new, valid molecules. arxiv.orgarxiv.org This approach can be tailored to predict molecules that are likely to possess specific biological activities while minimizing toxicity, a crucial aspect in the development of new pesticides or therapeutic agents. arxiv.orgmdpi.com

Furthermore, ML is being applied to the direct prediction of spectroscopic properties and other chemical characteristics. nih.govarxiv.org For instance, models can be trained to predict NMR spectra or identify chemical substructures, such as the organophosphorus group, directly from raw analytical data like mass spectra. nih.govarxiv.org This application has the potential to significantly speed up the process of chemical identification and characterization in complex samples. nih.gov The integration of ML with quantum chemistry and experimental data provides a comprehensive platform for exploring the vast chemical space of organophosphorus ligands and acids, accelerating the design and optimization of catalysts and functional molecules. acs.orgmdpi.com

Diisopropylphosphinic Acid in Advanced Materials Science

Integration into Functional Polymeric Materials

The incorporation of diisopropylphosphinic acid and its derivatives into polymer matrices is a key strategy for developing functional materials, particularly advanced flame-retardant systems. Organophosphorus compounds are recognized as effective, environmentally friendlier alternatives to halogenated flame retardants. google.com When integrated into polymers, these compounds can act in either the gas phase or the condensed phase during combustion. In the gas phase, they can release phosphorus-containing radicals that quench the free radicals responsible for flame propagation. In the condensed phase, they promote the formation of a stable, insulating char layer that shields the underlying material from heat and oxygen, thereby suppressing combustion. utk.edumdpi.com

Derivatives such as diisopropyl phenylphosphinate are noted for their high decomposition temperatures and good compatibility with polymer matrices like polyvinyl chloride (PVC), polyurethane, and epoxy resins. google.com This thermal stability is crucial for ensuring the flame retardant survives the high temperatures of polymer processing. Research has shown that the addition of phosphorus-based flame retardants can significantly improve the fire safety characteristics of materials.

Table 1: Effect of Phosphorus-Based Flame Retardants on Polymer Flammability

| Polymer System | Flame Retardant Type | Loading (phr) | Limiting Oxygen Index (LOI) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction |

| Rigid Polyurethane Foam (RPUF) | Pure RPUF | 0 | 18.2 | - | 0% |

| Rigid Polyurethane Foam (RPUF) | DPTP* | 10 | 27.3 | V-0 | 39.4% scispace.com |

| Epoxy Resin | DOPO** | 1-2 wt% | - | V-0 | - electronics.org |

| Epoxy Resin | PPMP*** | 1-2 wt% | - | V-0 | - electronics.org |

*Note: DPTP is a complex phosphorus-nitrogen flame retardant; data is illustrative of the efficacy of P-N systems. utk.eduscispace.com **Note: DOPO (9,10-dihydro-9-oxa-10-phosphenanthrene-10-oxide) is a benchmark reactive phosphorus flame retardant. mdpi.comelectronics.org ***Note: PPMP (poly(m-phenylene methylphosphonate)) is a polymeric phosphorus flame retardant. electronics.org

The data demonstrates a clear trend: the integration of phosphorus-containing compounds significantly increases the LOI (the minimum oxygen concentration required to support combustion) and helps achieve higher ratings in vertical burn tests like UL-94, indicating a substantial improvement in flame retardancy. utk.eduscispace.com

Role in the Synthesis of Nanomaterials and Composites

The phosphinic acid group serves as an excellent anchor for binding to the surfaces of metal and metal oxide nanoparticles, making diisopropylphosphinic acid a valuable ligand in the synthesis and stabilization of nanomaterials. The P-O-H group can deprotonate and form strong covalent or coordinative bonds with surface atoms, providing a stable capping layer that prevents nanoparticle aggregation and controls particle growth during synthesis. nih.govresearchgate.net

The two isopropyl groups attached to the phosphorus atom provide steric bulk and a hydrophobic character to the nanoparticle surface. This allows for the dispersion of the nanoparticles in non-polar organic solvents and polymer matrices, which is essential for the creation of homogeneous nanocomposites. For instance, phosphonic acids have been used to synthesize silver-graphene oxide nanomaterials where the acid group provides a strong interface between the silver nanoparticles and the graphene oxide sheet. nih.gov This principle is directly applicable to diisopropylphosphinic acid for modifying a variety of nanoparticles.

Table 2: Role of Phosphinic/Phosphonic Acids in Nanomaterial Synthesis

| Nanomaterial Type | Role of Acid Moiety | Resulting Properties | Potential Application |

| Metal Nanoparticles (e.g., Ag, Au) | Surface capping and stabilization nih.govresearchgate.net | Controlled size, prevention of aggregation, dispersibility in solvents | Catalysis, antibacterial coatings |

| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Surface functionalization, compatibilization | Improved dispersion in polymer composites | UV protection, photocatalysis |

| Graphene Oxide Composites | Interfacial bonding between nanoparticles and GO sheets nih.gov | Enhanced stability and photocatalytic activity | Environmental remediation |

| Quantum Dots (e.g., CdS) | Ligand for surface passivation | Improved quantum yield and stability | Optoelectronics, bio-imaging |

The synthesis process often involves the reduction of a metal salt in the presence of the phosphinic acid. The acid molecules self-assemble on the nascent nanoparticle surface, directing its final size, shape, and surface chemistry. mdpi.commdpi.com

Self-Assembly and Supramolecular Architectures with Diisopropylphosphinic Acid Moieties

The ability of diisopropylphosphinic acid to form predictable and stable non-covalent interactions makes it a powerful tool in supramolecular chemistry and crystal engineering. researchgate.net These interactions, primarily hydrogen bonding and metal coordination, allow for the construction of highly ordered, complex architectures from the bottom up.

The P(=O)OH group of phosphinic acids is a potent hydrogen-bond donor (from the -OH group) and acceptor (from the P=O oxygen). This allows these molecules to form robust and highly directional hydrogen bonds. researchgate.net In the solid state, phosphinic and phosphonic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O=P hydrogen bonds. nih.gov

Table 3: Common Hydrogen Bond Motifs in Organophosphorus Acids

| Motif | Description | Resulting Structure |

| Dimer | Two acid molecules linked by two O-H···O bonds. | Discrete zero-dimensional (0D) unit. nih.gov |

| Catemer | Molecules linked head-to-tail to form a chain. | One-dimensional (1D) polymer. |

| Sheet | Chains or dimers linked together in a plane. | Two-dimensional (2D) network. researchgate.net |

| Framework | Sheets or chains interconnected in three dimensions. | Three-dimensional (3D) architecture. nih.gov |

When deprotonated, the resulting diisopropylphosphinate anion (R₂PO₂⁻) acts as an excellent ligand for coordinating with metal ions. The two oxygen atoms can bind to a metal center in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility allows it to be used as a linker or building block in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comnih.govrsc.org

Coordination polymers are materials where metal ions are linked by organic ligands into 1D, 2D, or 3D structures. frontiersin.orgnih.gov While difunctional phosphinates are often used to create extended porous frameworks, a monofunctional linker like diisopropylphosphinate can serve as a "capping agent" to control the dimensionality of the network or to functionalize the pores of a pre-formed MOF. figshare.comepa.gov The choice of metal ion and the specific coordination geometry dictate the final topology and properties of the material, which can be designed for applications in gas storage, catalysis, and sensing. mdpi.comnih.govresearchgate.net

Applications in Chemical Sensors and Responsive Materials

The chemical properties of the diisopropylphosphinic acid moiety can be harnessed to create materials that respond to external stimuli, such as changes in pH or the presence of specific ions. nih.gov These "smart" or responsive materials are at the forefront of sensor technology and controlled delivery systems. nih.govmdpi.com

For example, a polymer containing pendant diisopropylphosphinic acid groups would exhibit pH-responsive behavior. At high pH, the acid groups deprotonate to form phosphinate anions. The resulting electrostatic repulsion between the negatively charged chains causes the polymer to swell. Conversely, in an acidic environment, the groups are protonated and neutral, allowing the polymer to collapse. This swelling/deswelling mechanism can be used to trigger the release of an encapsulated substance or to generate a detectable signal.

Furthermore, the phosphinate group is known to chelate with various metal ions. A material functionalized with diisopropylphosphinate moieties could be designed as a chemical sensor. mdpi.com The binding of a target metal ion to the phosphinate sites could induce a change in the material's optical, electronic, or mechanical properties. For instance, it might cause a color change or a shift in fluorescence, providing a simple and direct method for detecting the presence of the analyte. bohrium.com

Table 4: Principles of Responsive Materials Based on Phosphinic Acid Moieties

| Stimulus | Mechanism | Material Response | Potential Application |

| pH Change | Protonation/deprotonation of the P-OH group. nih.gov | Swelling/collapse of hydrogel; change in surface wettability. | Drug delivery, microfluidic valves. |

| Metal Ions | Coordination of metal cations to the phosphinate group. mdpi.com | Change in fluorescence, color, or electrochemical signal. | Chemical sensors for environmental monitoring or medical diagnostics. |

| Temperature | Altering hydrogen bond strength and polymer solubility. | Phase transition (e.g., LCST behavior). | Thermoresponsive actuators, smart surfaces. |

Derivatization Strategies and Advanced Analytical Method Development for Diisopropylphosphinic Acid

Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization is a crucial technique that modifies an analyte, like DIPPA, to improve its analytical characteristics. sigmaaldrich.comresearchgate.net This process can enhance volatility for gas chromatography (GC), improve ionization for mass spectrometry (MS), and increase resolution in chromatographic separations. sigmaaldrich.comnih.govgcms.cz For carboxylic acids such as DIPPA, common derivatization approaches include silylation, acylation, and alkylation (esterification). researchgate.netgcms.cz

Strategies for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry is a powerful tool for the sensitive and selective detection of analytes. However, the ionization efficiency of a compound directly impacts its detection limits. organomation.comchromatographyonline.com For carboxylic acids like DIPPA, which can be challenging to ionize effectively, derivatization is often employed to introduce a more readily ionizable group. nih.govnih.gov

Several strategies can be employed to improve the ionization of DIPPA derivatives:

Introduction of a Chargeable Moiety: Derivatizing DIPPA to introduce a functional group that is easily protonated or deprotonated can significantly enhance its signal in electrospray ionization (ESI) mass spectrometry. ddtjournal.comsemanticscholar.org For instance, reacting the carboxylic acid group with a reagent containing a tertiary amine can create a derivative that readily forms a positive ion. semanticscholar.org

Reagent Selection: The choice of derivatizing reagent is critical. Reagents like 2-picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) have been shown to react with carboxylic acids to produce derivatives with high ESI-MS responsiveness in positive-ion mode. nih.gov These derivatives often yield characteristic product ions during tandem mass spectrometry (MS/MS), enabling sensitive detection through selected reaction monitoring. nih.gov

Optimization of MS Source Parameters: Fine-tuning the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperatures, is essential to maximize the ionization of the derivatized analyte. organomation.com

Low-Flow Techniques: Employing techniques like nano-liquid chromatography (nano-LC) or micro-LC, which utilize lower flow rates, can enhance ionization efficiency and improve sensitivity. organomation.comsciex.com

Mobile Phase Additives: The careful selection of mobile phase additives, such as formic acid or ammonium (B1175870) acetate, can promote analyte ionization and minimize the formation of unwanted adducts. organomation.comchromatographyonline.com

A study on various carboxylic acids demonstrated that derivatization with 2-picolylamine (PA) led to a 9 to 158-fold increase in detection response compared to the underivatized acids, with limits of detection in the low femtomole range. nih.gov This highlights the substantial improvement in sensitivity achievable through appropriate derivatization.

Derivatization for Enhanced Chromatographic Resolution and Selectivity

In addition to improving MS detection, derivatization plays a vital role in enhancing chromatographic separation. For gas chromatography, derivatization is often necessary to increase the volatility of polar analytes like DIPPA. sigmaaldrich.comresearchgate.net For liquid chromatography, derivatization can improve the retention behavior and selectivity of the analyte.

Common derivatization techniques for improving chromatographic performance include:

Silylation: This is one of the most common derivatization methods for GC analysis. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group of DIPPA to form a more volatile trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.commdpi.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Alkylation/Esterification: This process involves converting the carboxylic acid to an ester, which is generally more volatile and less polar. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) can be used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC. researchgate.net

Acylation: This technique can also be used to modify the polarity of DIPPA, potentially improving its separation from interfering compounds in a sample matrix. researchgate.net

For liquid chromatography, derivatization can alter the polarity of DIPPA, allowing for better separation on various column chemistries. chula.ac.th For example, derivatizing with a hydrophobic reagent can increase retention on a reversed-phase column, moving the analyte away from the void volume where unretained matrix components may elute.

Synthesis of Labeled Diisopropylphosphinic Acid Derivatives for Tracing and Quantification

Isotopically labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based analyses. isolife.nlnih.gov They are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lumiprobe.comisotope.com The use of a labeled internal standard for DIPPA can correct for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to more reliable results. isolife.nlscispace.com

The synthesis of labeled DIPPA can be approached in several ways:

Starting from Labeled Precursors: A common strategy involves using a commercially available starting material that already contains the desired isotopic label. imist.ma The synthesis would then follow a reaction pathway to produce the final labeled DIPPA molecule.

Isotope Exchange Reactions: In some cases, it is possible to exchange a non-labeled atom in the DIPPA molecule with its corresponding isotope. imist.machemrxiv.org For example, hydrogen-deuterium exchange can be used to introduce deuterium atoms. Carboxylate exchange with isotopically labeled carbon dioxide ([¹³C]CO₂) has also been demonstrated for labeling carboxylic acids. imist.ma

Custom Synthesis: When suitable labeled precursors are unavailable, a custom synthesis route must be developed. imist.maisotope.com This often involves a multi-step process and requires careful planning to introduce the label at a metabolically stable position. imist.ma

Flow chemistry is an emerging technique that can offer advantages for isotope labeling, providing precise control over reaction parameters and improving safety. x-chemrx.com

Method Validation and Evaluation of Analytical Performance

Once a derivatization strategy and a suitable labeled internal standard have been developed, the entire analytical method must be rigorously validated to ensure it is fit for its intended purpose. pharmadevils.comnist.gov Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. pharmadevils.comfda.gov

The key parameters evaluated during method validation typically include: pharmadevils.comeuropa.eu

Specificity/Selectivity: This assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu For stability-indicating methods, this includes demonstrating separation from degradation products. fda.gov

Linearity: This establishes the range over which the analytical response is directly proportional to the concentration of the analyte. chula.ac.theuropa.eu

Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by analyzing samples with known concentrations of the analyte. europa.eu